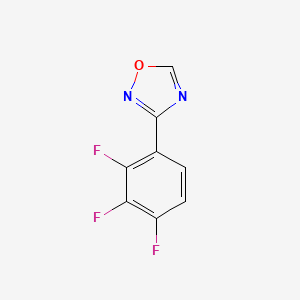

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16707217

Molecular Formula: C8H3F3N2O

Molecular Weight: 200.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3F3N2O |

|---|---|

| Molecular Weight | 200.12 g/mol |

| IUPAC Name | 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H |

| Standard InChI Key | DFSFFENMOXELHK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C2=NOC=N2)F)F)F |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole is defined by its five-membered oxadiazole ring fused to a trifluorinated benzene moiety. Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole |

| Molecular Formula | C₈H₃F₃N₂O |

| Molecular Weight | 200.12 g/mol |

| CAS Number | 54772366 |

| SMILES Notation | C1=CC(=C(C(=C1C2=NOC=N2)F)F)F |

| InChI Key | DFSFFENMOXELHK-UHFFFAOYSA-N |

| PubChem CID | 54772366 |

The trifluorophenyl group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The oxadiazole ring, containing two nitrogen atoms and one oxygen atom, contributes to its planar geometry and potential for π-π stacking interactions.

Synthesis and Chemical Reactivity

Conventional Synthesis Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions. For 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole, a common pathway involves the reaction of 2,3,4-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide or magnesium oxide. This generates an intermediate amidoxime, which undergoes cyclization under thermal or acidic conditions to form the oxadiazole ring.

Microwave-Assisted Synthesis

Modern synthetic approaches employ microwave irradiation to enhance reaction efficiency. For example, microwave-assisted cyclocondensation reduces reaction times from hours to minutes and improves yields by up to 20% compared to conventional heating. This method is particularly advantageous for scaling up production while minimizing side reactions.

Post-Synthetic Modifications

The oxadiazole ring’s nitrogen atoms serve as sites for further functionalization. For instance:

-

Mannich Reactions: Treatment with formaldehyde and morpholine introduces amine-containing side chains, enhancing solubility and bioactivity .

-

Schiff Base Formation: Condensation with aromatic aldehydes yields imine derivatives, which can be screened for antimicrobial or anticancer properties .

Biological Activities and Research Findings

While direct studies on 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole are sparse, structurally related oxadiazoles exhibit notable biological activities:

Antibacterial and Antifungal Properties

Oxadiazoles bearing electron-withdrawing substituents, like fluorine atoms, disrupt microbial cell wall synthesis. For example, 2-(3-trifluoromethylphenyl)-1,3,4-oxadiazole inhibits Staphylococcus aureus growth at MIC values of 8–16 µg/mL.

Enzyme Inhibition

The oxadiazole scaffold interacts with enzymatic active sites, particularly those involving metal ions. Derivatives have shown inhibitory activity against α-glucosidase (IC₅₀: 12.3 µM) and carbonic anhydrase, suggesting potential for treating diabetes and glaucoma.

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of similar oxadiazoles reveals decomposition temperatures above 250°C, indicating robustness under high-temperature conditions. This property is advantageous for industrial applications requiring thermal resilience.

Solubility and Partition Coefficients

The logP value (octanol-water partition coefficient) of 3-(2,3,4-trifluorophenyl)-1,2,4-oxadiazole is estimated at 2.1, suggesting moderate lipophilicity. Solubility in DMSO exceeds 50 mg/mL, facilitating in vitro biological assays.

Future Research Directions

-

Comprehensive Bioactivity Profiling: Systematic screening against NCI-60 cancer cell lines and pathogenic microbes is needed to elucidate therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Modifying the trifluorophenyl group’s position (e.g., 2,4,5-trifluoro vs. 2,3,4-trifluoro) could optimize target binding.

-

Nanoparticle Formulations: Encapsulation in liposomes or PLGA nanoparticles may improve bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume